Reactive Blue 49

Description

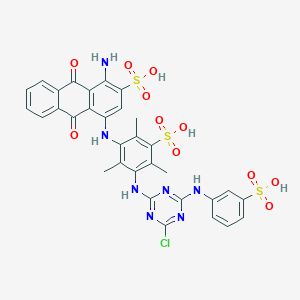

Structure

2D Structure

Properties

IUPAC Name |

1-amino-4-[3-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26ClN7O11S3/c1-13-25(36-20-12-21(53(46,47)48)24(34)23-22(20)27(41)18-9-4-5-10-19(18)28(23)42)14(2)29(54(49,50)51)15(3)26(13)37-32-39-30(33)38-31(40-32)35-16-7-6-8-17(11-16)52(43,44)45/h4-12,36H,34H2,1-3H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H2,35,37,38,39,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYZSRVQTPSXRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)NC3=CC(=CC=C3)S(=O)(=O)O)Cl)C)S(=O)(=O)O)C)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26ClN7O11S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099563 |

Source

|

| Record name | 1-Amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

816.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105936-74-1, 12236-92-9 |

Source

|

| Record name | 1-Amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105936-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Reactive Blue 49

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of C.I. Reactive Blue 49, a widely used anthraquinone-based reactive dye. The information is curated for professionals in research, chemical synthesis, and material science.

Chemical Structure and Identification

C.I. This compound is a complex anthraquinone derivative containing a monochlorotriazine (MCT) reactive group. This group enables the dye to form a covalent bond with hydroxyl groups on cellulosic fibers, leading to excellent wash fastness.

The chemical identity of this compound is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | trisodium;1-amino-4-[3-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate[1] |

| CAS Number | 12236-92-9[2][3][4][5][6][7], 72927-99-2 |

| C.I. Generic Name | This compound[2][3][4][5][6][7] |

| Molecular Formula | C₃₂H₂₃ClN₇Na₃O₁₁S₃[5][6] |

| Molecular Weight | 882.19 g/mol [5][6] |

| Synonyms | Reactive Brilliant Blue P-3R, Cibacron Blue P-3R, Procion Blue H-3R[3][7] |

Physicochemical Properties

This compound is a dark blue powder with high water solubility, a crucial property for its application in aqueous dyeing processes.[2][4] A summary of its key physicochemical properties is presented below.

| Property | Value |

| Appearance | Blue powder[4][8] |

| Solubility in Water | 200 g/L at 20°C; >200 g/L at 50°C[4] |

| Maximum Absorption (λmax) | 595-620 nm |

| Light Fastness (ISO) | 6[5] |

| Perspiration Fastness (Fading) | 5[5] |

| Perspiration Fastness (Staining) | 4-5[5] |

| Soaping Fastness (Fading) | 5[5] |

| Soaping Fastness (Staining) | 4-5[5] |

| Oxygen Bleaching Fastness | 4-5[5] |

| Fixation Rate | Approximately 60%[5] |

Chemical Synthesis

The synthesis of this compound is a multi-step process involving a series of condensation reactions.[4] The primary starting materials are 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid), 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), and 3-aminobenzenesulfonic acid.[4]

The logical workflow for the synthesis is depicted in the following diagram:

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of C.I. This compound.

-

First Condensation:

-

In a reaction vessel, dissolve 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid in an aqueous medium.

-

Heat the mixture to facilitate the condensation reaction, forming the initial intermediate product.

-

-

Second Condensation:

-

To the solution containing the first intermediate, add 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).

-

Carefully control the temperature and pH to ensure the selective condensation of one chlorine atom of the cyanuric chloride with the intermediate.

-

-

Third Condensation:

-

Introduce 3-aminobenzenesulfonic acid to the reaction mixture.

-

Adjust the reaction conditions (temperature and pH) to promote the final condensation step, yielding the crude this compound dye.

-

-

Isolation and Purification:

-

The synthesized dye is salted out from the reaction mixture by the addition of an electrolyte, such as sodium chloride.

-

The precipitated dye is then collected by filtration.

-

The filter cake is washed to remove impurities and unreacted starting materials.

-

Finally, the purified dye is dried to obtain the final product as a powder.

-

Dyeing Mechanism and Application

This compound is primarily used for dyeing cellulosic fibers such as cotton and viscose.[4] The dyeing process involves the formation of a covalent bond between the monochlorotriazine reactive group of the dye and the hydroxyl groups of the cellulose polymer. This reaction is typically carried out under alkaline conditions and at elevated temperatures.

A competing reaction is the hydrolysis of the reactive group, where the dye reacts with water instead of the fiber. This hydrolyzed dye can no longer form a covalent bond with the cellulose and must be washed off to ensure good wash fastness.

The following diagram illustrates the dyeing and hydrolysis reactions:

Experimental Protocol: Exhaust Dyeing of Cotton with this compound

This protocol describes a typical exhaust dyeing procedure for cotton fabric.

-

Pre-treatment:

-

Scour and bleach the cotton fabric to remove impurities and ensure uniform dye uptake.

-

Thoroughly rinse the fabric to remove any residual chemicals.

-

-

Dye Bath Preparation:

-

Prepare a dye bath with the required amount of this compound, water, and an electrolyte (e.g., sodium chloride or sodium sulfate). The electrolyte helps to promote dye exhaustion onto the fiber.

-

-

Dyeing:

-

Immerse the pre-treated cotton fabric in the dye bath at a suitable temperature (e.g., 40°C).

-

Gradually raise the temperature to the recommended dyeing temperature for monochlorotriazine dyes (typically 80-90°C).

-

After a set period, add an alkali (e.g., sodium carbonate) to the dye bath to raise the pH and initiate the fixation reaction between the dye and the fiber.

-

Continue dyeing at the elevated temperature for the recommended time to ensure maximum fixation.

-

-

Post-treatment:

-

Drain the dye bath and rinse the dyed fabric to remove unfixed dye and residual chemicals.

-

Perform a soaping treatment at a high temperature with a detergent to remove any hydrolyzed dye. This step is crucial for achieving good wash fastness.

-

Rinse the fabric thoroughly and dry.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of reactive dyes. It can be used to assess the purity of the dye, quantify the amount of hydrolyzed dye, and monitor the dyeing process.

Experimental Protocol: HPLC Analysis of this compound

The following is a general procedure for the HPLC analysis of a reactive dye like this compound.

-

Instrumentation:

-

A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

A reverse-phase C18 column is commonly used.

-

-

Mobile Phase:

-

A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

-

Filter the sample solution to remove any particulate matter before injection.

-

-

Chromatographic Conditions:

-

Set the column temperature, flow rate, and injection volume according to the specific method.

-

Monitor the elution of the dye and its byproducts at the wavelength of maximum absorption (around 595-620 nm for this compound).

-

-

Data Analysis:

-

Identify and quantify the peaks corresponding to the active dye and its hydrolyzed form based on their retention times and peak areas.

-

This in-depth guide provides a solid foundation for understanding the chemical nature and application of C.I. This compound. For specific research and development applications, further optimization of the described protocols may be necessary.

References

- 1. C.I. This compound | 72927-99-2 | Benchchem [benchchem.com]

- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. cosmodyes.com [cosmodyes.com]

- 7. nbinno.com [nbinno.com]

- 8. China this compound 100% with blue powder manufacturers and suppliers | YANHUI DYES [yanhuidye.com]

Reactive Blue 49 molecular formula and weight.

An In-depth Technical Guide to Reactive Blue 49

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a synthetic anthraquinone dye. The information is intended for researchers, scientists, and professionals in drug development who may encounter or have an interest in this compound. This document details its molecular characteristics, manufacturing process, and available toxicological and environmental fate data.

Core Molecular and Physical Properties

This compound is a complex organic molecule widely utilized in the textile industry for its vibrant blue color and ability to form covalent bonds with fibers.

Molecular Identification and Weight

The fundamental molecular details of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₂₃ClN₇Na₃O₁₁S₃ | [1][2][3] |

| C₃₂H₂₃ClN₇O₁₁S₃·3Na | [4] | |

| Molecular Weight | 882.19 g/mol | [1][2] |

| 882.2 g/mol | [3][5] | |

| 882.183 g/mol | [4] | |

| CAS Registry Number | 12236-92-9 | [1] |

| IUPAC Name | trisodium;1-amino-4-[3-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate | [3] |

Physicochemical Properties

The physical and chemical characteristics of this compound are outlined below.

| Property | Value | Reference |

| Appearance | Dark blue powder | [4] |

| Solubility in Water | 200 g/L at 20°C; >200 g/L at 50°C | [1][4][6] |

| Behavior in Acid | Turns red-light-blue in concentrated sulfuric acid | [1][4][6] |

| Behavior in Alkali | Forms a blue solution in dilute alkali | [1][4][6] |

| Partition Coefficient (Log Kow) | -3.88 at 20 °C | [5] |

| Melting Point | >330 °C (decomposition) | [5] |

Experimental Protocols

Synthesis of this compound

The manufacturing of this compound is a multi-step condensation process involving several key intermediates.[1][3][6]

-

First Condensation: 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid) is condensed with 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid.

-

Second Condensation: The product from the first step is then condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).

-

Final Condensation: The final step involves the condensation of the resulting intermediate with 3-Aminobenzenesulfonic acid.

-

Isolation: The final product is obtained through salting out, followed by filtration and drying.[4]

Biological Activity and Environmental Fate

While not used in drug development, the biological and environmental interactions of this compound are of scientific interest.

Toxicological Profile

-

Acute Toxicity: Animal studies in rats indicate low acute toxicity upon ingestion.[2] It may cause serious eye damage and can lead to allergic skin reactions.[2] Ingestion may cause gastrointestinal irritation.[5]

-

Chronic Effects: No adverse effects from repeated exposure are anticipated in humans. However, high doses in animal studies have been associated with kidney damage.[2]

-

Genotoxicity: Extensive experimental studies suggest that this compound does not have genetic defects.[2]

Environmental Biodegradation

The anthraquinone structure of this compound makes it resistant to degradation.[6] Biodegradation, when it occurs, involves the breakdown of the conjugated dye bonds.[6] The process is often initiated by the hydrolysis of the C-N bond, followed by the dissociation of the side chain from the anthraquinone ring by oxidoreductase enzymes.[6] The remaining polycyclic aromatic structures are further broken down into smaller compounds through oxidation and hydrolysis.[6]

Experimental Approaches for Decolorization

Due to its persistence, various methods for removing this compound from wastewater have been investigated. These experimental approaches are relevant for environmental and toxicological studies.

-

Adsorption: Studies have utilized materials like zinc oxide nanoparticles to adsorb this compound from aqueous solutions. The experimental protocol typically involves:

-

Preparation of the adsorbent material.

-

Characterization of the adsorbent (e.g., using XRD, TEM, SEM).

-

Batch adsorption experiments to study the effects of pH, contact time, adsorbent dosage, and initial dye concentration.

-

Analysis of the data using kinetic models (e.g., pseudo-first-order, pseudo-second-order) and adsorption isotherm models (e.g., Langmuir, Freundlich).

-

-

Enzymatic Degradation: Laccase enzymes, particularly from fungi like Trametes versicolor, have been shown to be effective in the decolorization of this compound.[3] A general experimental workflow includes:

-

Culturing of the microorganism to produce laccase.

-

Extraction and purification of the enzyme.

-

Immobilization of the enzyme on a solid support to enhance stability and reusability.

-

Decolorization assays where the dye solution is treated with the immobilized laccase under optimized conditions (pH, temperature, time).

-

Monitoring the decolorization efficiency using spectrophotometry.

-

References

- 1. C.I. This compound | 72927-99-2 | Benchchem [benchchem.com]

- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C32H26ClN7O11S3 | CID 166362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cncolorchem.com [cncolorchem.com]

- 6. Frontiers | Enhanced Reactive Blue 4 Biodegradation Performance of Newly Isolated white rot fungus Antrodia P5 by the Synergistic Effect of Herbal Extraction Residue [frontiersin.org]

In-Depth Technical Guide: C.I. Reactive Blue 49

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Reactive Blue 49, a widely used anthraquinone reactive dye. It covers its chemical and physical properties, synthesis, and key experimental protocols relevant to its application and study. This document is intended for an audience of researchers, scientists, and professionals in drug development who may encounter this compound in toxicological, environmental, or materials science contexts.

Chemical Identity and Properties

C.I. This compound is a poly-sulfonated anthraquinone dye known for its vibrant blue color and its ability to form covalent bonds with substrates. It is primarily used in the textile industry for dyeing cellulosic fibers like cotton.[1]

CAS Numbers: 12236-92-9 and 72927-99-2.[2][3] Both CAS numbers are frequently used in literature and commercial listings to refer to this substance.

Molecular Structure: The molecule's structure is based on an anthraquinone chromophore, which is responsible for its color.[2] Its reactivity is conferred by a monochlorotriazine group, which acts as the site for covalent bond formation with hydroxyl or amino groups on a substrate.[3] The presence of multiple sulfonate groups ensures high water solubility.

Physicochemical Data

The key physical and chemical properties of C.I. This compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₂₃ClN₇Na₃O₁₁S₃ | [2] |

| Molecular Weight | 882.19 g/mol | [2] |

| IUPAC Name | trisodium;1-amino-4-[[3-[[4-chloro-6-[(3-sulfonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfonatophenyl]amino]-9,10-dioxoanthracene-2-sulfonate | [1] |

| Appearance | Dark blue powder | [1] |

| Solubility in Water | 200 g/L at 20°C | [1][2] |

| Fixation Rate | Approximately 60% | [2] |

Synthesis Pathway

The industrial synthesis of C.I. This compound is a multi-step process involving a series of condensation reactions.[1][2] The primary starting materials are bromamine acid, 2,4,6-trimethyl-3,5-diaminobenzenesulfonic acid, 3-aminobenzenesulfonic acid, and cyanuric chloride.[1] The process requires precise control of parameters like temperature and pH to ensure high yield and purity.[3]

Caption: Chemical synthesis workflow for C.I. This compound.

Experimental Protocols

Protocol for Dyeing of Cellulosic Fibers

This protocol describes a typical laboratory procedure for dyeing cotton fabric with C.I. This compound. The process relies on creating an alkaline environment to facilitate the covalent reaction between the dye and the fiber's hydroxyl groups.

Materials:

-

C.I. This compound

-

Scoured and bleached cotton fabric

-

Sodium carbonate (Na₂CO₃)

-

Sodium chloride (NaCl)

-

Deionized water

-

Beakers, heating plate with magnetic stirrer, graduated cylinders, and a laboratory dyeing machine or water bath.

Procedure:

-

Prepare the Dyebath: Dissolve a specific concentration of C.I. This compound (e.g., 1% on weight of fabric) in deionized water.

-

Add Electrolyte: Add an electrolyte, such as sodium chloride (e.g., 60 g/L), to the dyebath. The salt helps to promote dye exhaustion onto the fiber surface.

-

Introduce Fabric: Immerse the pre-wetted cotton fabric into the dyebath at room temperature. Ensure the liquor ratio (ratio of the volume of dye solution to the weight of the fabric) is maintained, for example, at 20:1.

-

Dyeing Cycle:

-

Agitate the dyebath and gradually increase the temperature to 60-80°C over 30 minutes.

-

Maintain this temperature for 30 minutes to allow for dye penetration and leveling.

-

-

Fixation:

-

Add a pre-dissolved solution of sodium carbonate (e.g., 20 g/L) to the dyebath. This raises the pH to approximately 10.5-11, activating the cellulose hydroxyl groups and initiating the covalent reaction with the dye's chlorotriazine group.

-

Continue the dyeing process at this temperature and pH for an additional 60 minutes for fixation.

-

-

Washing and Rinsing:

-

Remove the fabric from the dyebath and rinse with cold water.

-

Perform a soaping wash at boiling temperature for 15-20 minutes with a non-ionic detergent (e.g., 2 g/L) to remove any unfixed or hydrolyzed dye.

-

Rinse thoroughly with hot and then cold water.

-

-

Drying: Air-dry the dyed fabric.

Caption: Covalent bonding mechanism of this compound with cellulose.

Protocol for Adsorption Studies

This protocol outlines a batch adsorption experiment to determine the removal efficiency and capacity of an adsorbent for C.I. This compound from an aqueous solution.

Materials:

-

C.I. This compound stock solution (e.g., 1000 mg/L)

-

Adsorbent material (e.g., activated carbon, ZnO nanoparticles)

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Conical flasks, orbital shaker, pH meter, spectrophotometer.

Procedure:

-

Prepare Dye Solutions: Prepare a series of dye solutions of varying initial concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution.

-

Adsorption Experiment:

-

For each concentration, add a fixed amount of adsorbent (e.g., 0.1 g) to a conical flask containing a known volume of the dye solution (e.g., 50 mL).

-

Adjust the initial pH of the solutions to a desired value (e.g., pH 2) using HCl or NaOH, as pH can significantly affect adsorption.[4]

-

Place the flasks in an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C).

-

-

Kinetic Study: To determine the equilibrium time, take aliquots at different time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes).

-

Isotherm Study: For isotherm analysis, agitate the flasks until equilibrium is reached (as determined from the kinetic study).

-

Analysis:

-

After agitation, separate the adsorbent from the solution by centrifugation or filtration.

-

Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

-

Calculate the amount of dye adsorbed at equilibrium, qₑ (mg/g), using the mass balance equation: qₑ = (C₀ - Cₑ) * V / W where C₀ and Cₑ are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and W is the mass of the adsorbent (g).

-

-

Data Modeling: Fit the experimental data to kinetic (e.g., pseudo-second-order) and isotherm (e.g., Langmuir, Freundlich) models to understand the adsorption dynamics and mechanism.

Adsorption and Toxicological Data

| Parameter | Value | Conditions | Reference(s) |

| Maximum Adsorption Capacity (Langmuir) | 34.60 mg/g | Adsorbent: ZnO Nanoparticles | [5] |

| Kinetic Model Fit | Pseudo-second-order | Adsorbent: ZnO Nanoparticles | [5] |

| Cytotoxicity | Observed in keratinocyte (HaCaT) and hepatic (HepaRG) cells | In vitro study | [6] |

| Genotoxicity | Not detected | In vitro micronucleus assay | [6] |

| Embryo Survival (Zebrafish) | ~78% survival at 110 ppm | 96 hours post-fertilization (hpf) | [7] |

Toxicological Considerations

While primarily an industrial chemical, understanding the toxicological profile of reactive dyes is crucial for assessing environmental and human health risks. Studies on C.I. This compound and similar dyes indicate potential biological effects.

-

Cytotoxicity: In vitro studies have shown that reactive dyes can be cytotoxic to both skin (keratinocyte) and liver (hepatic) cells, with epidermal cells appearing more sensitive.[6]

-

Genotoxicity: The same studies did not find evidence of genotoxicity.[6]

-

Developmental Toxicity: Research on a related dye, Reactive Blue 4, in zebrafish embryos revealed that exposure could lead to developmental abnormalities, such as tail entanglement, and increased mortality at higher concentrations.[7] This suggests that the dye or its degradation products might interfere with critical cellular pathways involved in embryonic development.[7]

Caption: Conceptual toxicological pathway in zebrafish embryos.

References

- 1. chembk.com [chembk.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. C.I. This compound | 72927-99-2 | Benchchem [benchchem.com]

- 4. neptjournal.com [neptjournal.com]

- 5. canbipharm.com [canbipharm.com]

- 6. ecotoxbrasil.org.br [ecotoxbrasil.org.br]

- 7. Toxicity Mitigation of Textile Dye Reactive Blue 4 by Hairy Roots of Helianthus annuus and Testing Its Effect in In Vivo Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectrophotometric Properties of Reactive Blue 49

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric properties of Reactive Blue 49, an anthraquinone-based reactive dye. The following sections detail its core spectrophotometric characteristics, experimental protocols for its analysis, and the influence of environmental factors such as pH and solvent polarity on its absorption spectrum. This information is critical for applications in textile dyeing, analytical chemistry, and various research contexts.

Core Spectrophotometric Properties

This compound exhibits a characteristic absorption spectrum in the visible region, which is attributable to its complex anthraquinone chromophore. The maximum absorption wavelength (λmax) is a key parameter for its quantification and analysis.

Table 1: General Spectrophotometric Data for this compound

| Parameter | Value | Reference |

| Chemical Class | Anthraquinone Reactive Dye | |

| Molecular Formula | C₃₂H₂₃ClN₇Na₃O₁₁S₃ | |

| Molecular Weight | 882.19 g/mol | |

| Typical λmax (in water) | 590 - 620 nm | [1] |

| Appearance | Blue Powder | |

| Solubility (in water at 20°C) | 200 g/L |

Experimental Protocols

Accurate determination of the spectrophotometric properties of this compound relies on standardized experimental procedures. Below are detailed methodologies for key analyses.

Protocol 1: Determination of Maximum Absorption Wavelength (λmax) and Molar Extinction Coefficient (ε)

This protocol outlines the steps to determine the λmax and the molar extinction coefficient of this compound in an aqueous solution.

Materials:

-

This compound dye

-

Distilled or deionized water

-

Volumetric flasks (100 mL, 50 mL, 25 mL)

-

Pipettes (1 mL, 5 mL, 10 mL)

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution (e.g., 100 mg/L):

-

Accurately weigh 10.0 mg of this compound powder.

-

Dissolve the dye in a small amount of distilled water in a 100 mL volumetric flask.

-

Bring the solution to the mark with distilled water and mix thoroughly.

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from approximately 1 mg/L to 15 mg/L. For example, prepare 5, 7.5, 10, 12.5, and 15 mg/L solutions.

-

-

Determination of λmax:

-

Use the spectrophotometer to scan the absorbance of one of the standard solutions (e.g., 10 mg/L) across the visible spectrum (typically 400-800 nm).

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

-

Measurement of Absorbance:

-

Set the spectrophotometer to the determined λmax.

-

Use distilled water as a blank to zero the instrument.

-

Measure the absorbance of each standard solution.

-

-

Calculation of Molar Extinction Coefficient (ε):

-

Plot a calibration curve of absorbance versus molar concentration (M).

-

According to the Beer-Lambert law (A = εbc), the slope of the linear regression of this plot will be the molar extinction coefficient (ε) since the path length (b) is 1 cm.

-

Protocol 2: Investigation of the Effect of pH on the Absorption Spectrum

This protocol describes how to assess the influence of pH on the λmax and absorbance of this compound.

Materials:

-

This compound stock solution (prepared as in Protocol 1)

-

Buffer solutions of various pH values (e.g., pH 3, 5, 7, 9, 11)

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

pH meter

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Dye Solutions at Different pH:

-

For each desired pH level, pipette a fixed volume of the this compound stock solution into a volumetric flask.

-

Add the corresponding buffer solution to dilute the dye to a constant final concentration. Alternatively, adjust the pH of the dye solutions using 0.1 M HCl or 0.1 M NaOH, monitoring with a pH meter.

-

-

Spectrophotometric Measurement:

-

For each pH-adjusted solution, scan the absorbance across the visible spectrum to determine the λmax.

-

Measure the absorbance at the λmax for each solution.

-

-

Data Analysis:

-

Create a table summarizing the λmax and absorbance values at each pH.

-

Plot λmax versus pH and absorbance versus pH to visualize the relationship. It has been noted that for anionic dyes like this compound, adsorption is generally more effective in acidic solutions.[1]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric analysis of this compound.

Caption: Workflow for Spectrophotometric Analysis of this compound.

Influence of Solvents (Solvatochromism)

Table 2: Expected Solvatochromic Effects on Anthraquinone Dyes

| Solvent Property | Expected Shift in λmax | Rationale |

| Increasing Polarity | Bathochromic (Red Shift) | Stabilization of the excited state relative to the ground state. |

| Hydrogen Bonding Capability | Can cause either bathochromic or hypsochromic shifts | Specific interactions with the dye's functional groups. |

A detailed experimental protocol to investigate these effects would be similar to Protocol 2, substituting the buffer solutions with a range of solvents of varying polarities (e.g., hexane, toluene, acetone, ethanol, methanol).

This guide provides a foundational understanding of the spectrophotometric properties of this compound. For specific research applications, it is recommended to perform the detailed experimental protocols to obtain precise data under the conditions of interest.

References

Solubility of Reactive Blue 49 in different solvents.

An In-depth Technical Guide to the Solubility of Reactive Blue 49

This technical guide provides a comprehensive overview of the solubility of C.I. This compound, a widely used anthraquinone dye in the textile industry. The document is intended for researchers, scientists, and professionals in drug development and material science who require detailed information on the solubility characteristics of this compound.

Introduction to this compound

This compound is a dark blue powder that is soluble in water.[1] It belongs to the class of reactive dyes, which form a covalent bond with the substrate, typically cellulosic fibers, resulting in excellent wash fastness.[2][3] The molecular formula of this compound is C₃₂H₂₃ClN₇Na₃O₁₁S₃, and its molecular weight is 882.19 g/mol .[4] The dye is valued for its vibrant red-light blue shade and is commonly used for dyeing and printing cotton and viscose fabrics.[1][4]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 200[1][4][5] |

| Water | 20 | 332 |

| Water | 50 | > 200[5] |

Factors Influencing Solubility

The solubility of reactive dyes like this compound is influenced by several factors:

-

Temperature: Generally, the solubility of reactive dyes in water increases with higher temperatures.[6]

-

Electrolytes: The addition of electrolytes, such as salt (sodium chloride) or sodium sulfate, can decrease the solubility of reactive dyes.[6]

-

Urea: Urea can be added to the dye bath to increase the solubility of reactive dyes.[7][8]

-

pH: The pH of the solution can affect the stability and solubility of the dye. Alkaline agents should not be added when dissolving reactive dyes to prevent hydrolysis, a reaction with water that deactivates the dye.[6][8]

Qualitative Solubility in Other Solvents

Reactive dyes are generally characterized by their high water solubility.[2][6][7] Their solubility in organic solvents is less documented. However, some studies on reactive dyes have indicated partial solubility in solvents like ethanol.[9] Dyes are broadly classified as soluble in a given medium, while pigments are insoluble.[10] Solvent dyes, a different class of colorants, are specifically designed to be soluble in organic solvents such as alcohols, hydrocarbons, esters, and ketones.[11]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of dyes like this compound. The choice of method depends on the required accuracy and the nature of the solvent.

Filter Paper Spot Method

This is a simple and practical method suitable for factory use.[8][12]

-

Preparation of Dye Solutions: Prepare a series of dye solutions of different concentrations in the desired solvent at a specific temperature (e.g., 20°C).[12]

-

Dissolution: Stir the solutions for a set period (e.g., 10 minutes) to ensure maximum dissolution.[12]

-

Spotting: Using a pipette, take a small volume (e.g., 0.5 mL) of the test solution and drop it vertically onto a piece of filter paper.[12]

-

Observation: Allow the filter paper to dry and observe the spot. The highest concentration that does not leave a visible, undissolved dye spot in the center of the seepage circle is considered the solubility of the dye, expressed in grams per liter (g/L).[12]

Spectrophotometry

This method offers a more quantitative determination of solubility.

-

Preparation of Saturated Solution: Prepare a supersaturated solution of the dye in the solvent of interest by adding an excess amount of the dye.

-

Equilibration: Agitate the solution at a constant temperature for a sufficient time to reach equilibrium.

-

Separation of Undissolved Solute: Separate the undissolved dye from the saturated solution by filtration (using a microfilter) or centrifugation.

-

Dilution and Measurement: Take a known volume of the clear, saturated solution and dilute it to a concentration that falls within the linear range of a spectrophotometer. Measure the absorbance of the diluted solution at the dye's maximum absorbance wavelength (λmax).

-

Calculation: Determine the concentration of the diluted solution using a pre-established calibration curve (absorbance vs. concentration). Calculate the original concentration of the saturated solution, which represents the solubility.

Gravimetric Method

This method involves the direct measurement of the dissolved solid.

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the spectrophotometry method.

-

Solvent Evaporation: Take a precise volume of the clear, saturated solution and evaporate the solvent completely under controlled conditions (e.g., in a drying oven).

-

Weighing: Weigh the residue of the dissolved dye.

-

Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the solution taken.

Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

Conclusion

This compound exhibits high solubility in water, a key characteristic for its application in textile dyeing. While specific quantitative data in various organic solvents is limited, this guide provides the available data and outlines robust experimental protocols for its determination. Understanding the factors that influence the solubility of this compound is crucial for optimizing its use in research and industrial applications.

References

- 1. chembk.com [chembk.com]

- 2. textilelearner.net [textilelearner.net]

- 3. C.I. This compound | 72927-99-2 | Benchchem [benchchem.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Reactive Blue 49 | 12236-92-9 [chemicalbook.com]

- 6. What are the properties of reactive dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 7. TEXTILE CHEMROSE: Reactive Dye (Fundamental) [textilechemrose.blogspot.com]

- 8. fnatchem.com [fnatchem.com]

- 9. researchgate.net [researchgate.net]

- 10. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. A Beginner’s Guide to Solvent Dyes (Features & Applications) [primachemicals.com]

- 12. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

The Enduring Bond: A Technical Guide to the Mechanism of Action of C.I. Reactive Blue 49

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Blue 49 is a monochlorotriazine reactive dye prized in the textile industry for its ability to form a highly stable, covalent bond with cellulosic fibers such as cotton. This bond imparts exceptional wash fastness and vibrant, long-lasting color. Understanding the intricate mechanism of action of this compound is paramount for optimizing dyeing processes, ensuring color consistency, and minimizing environmental impact through reduced dye hydrolysis. This technical guide provides an in-depth exploration of the core mechanisms governing the interaction of this compound with cellulosic substrates, supported by experimental methodologies and quantitative data.

Core Mechanism: Covalent Bond Formation

The defining characteristic of this compound is its ability to form a permanent covalent bond with the hydroxyl groups of cellulose. This process occurs in a multi-step fashion under specific conditions of temperature and pH.

Activation of Cellulose

The dyeing process is initiated under alkaline conditions, typically achieved with the addition of sodium carbonate. The alkali facilitates the deprotonation of the hydroxyl groups on the cellulose polymer, forming highly nucleophilic cellulosate ions (Cell-O⁻). This activation of the substrate is a critical prerequisite for the subsequent reaction with the dye molecule.

Nucleophilic Substitution Reaction

This compound possesses a reactive chlorotriazine group. The activated cellulosate ion acts as a nucleophile and attacks the electron-deficient carbon atom of the chlorotriazine ring, displacing the chlorine atom in a nucleophilic substitution reaction. This results in the formation of a stable ether linkage, covalently bonding the dye's chromophore to the cellulose fiber. The reaction is facilitated by heat, which increases the rate of reaction.

Competing Reaction: Hydrolysis

A significant competing reaction during the dyeing process is the hydrolysis of the reactive dye. Under alkaline conditions, the hydroxyl ions (OH⁻) in the dyebath can also act as nucleophiles, reacting with the chlorotriazine group of the dye. This reaction results in the formation of an inactive, hydrolyzed dye molecule that can no longer form a covalent bond with the fiber. This hydrolyzed dye remains unfixed and must be washed out, contributing to effluent coloration and reduced dyeing efficiency. The balance between fixation and hydrolysis is a critical factor in optimizing the dyeing process.

Quantitative Data Summary

The efficiency of the dyeing process with reactive dyes is quantified by measuring the exhaustion, fixation, and overall fixation rate. While specific kinetic data for this compound is not extensively published, the following tables provide typical data for monochlorotriazine reactive dyes and the reported fixation rate for this compound.

| Parameter | Description | Typical Value | Factors Influencing |

| Exhaustion (%E) | The percentage of dye that moves from the dyebath onto the fiber before fixation. | 70-90% | Electrolyte concentration, temperature, liquor ratio |

| Fixation (%F) | The percentage of the exhausted dye that covalently bonds with the fiber. | 60-80% | pH, temperature, dyeing time |

| Total Fixation Rate (%T) | The overall percentage of the initial dye that is covalently bonded to the fiber. | 50-70% | All of the above |

Table 1: Typical Performance Parameters for Monochlorotriazine Reactive Dyes on Cotton.

| Dye | Fixation Rate (%) | Reference |

| C.I. This compound | 60 | [1] |

Table 2: Reported Fixation Rate for C.I. This compound.

| Condition | Effect on Fixation | Effect on Hydrolysis |

| Increasing Temperature | Increases rate up to an optimum, then may decrease due to lower exhaustion. | Significantly increases rate. |

| Increasing pH | Increases rate by promoting cellulose activation. | Significantly increases rate. |

| Increasing Electrolyte Conc. | Increases exhaustion, leading to potentially higher fixation. | Minimal direct effect. |

| Increasing Liquor Ratio | Decreases exhaustion, leading to lower fixation. | Increases relative amount of water, potentially increasing hydrolysis. |

Table 3: Influence of Process Parameters on Fixation and Hydrolysis of Monochlorotriazine Dyes.

Experimental Protocols

Determination of Dye Exhaustion and Fixation Rate by Spectrophotometry

This method is widely used to quantify the efficiency of the dyeing process.

Methodology:

-

Prepare a standard calibration curve: A series of standard solutions of the reactive dye of known concentrations are prepared, and their absorbance is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve of absorbance versus concentration is plotted.

-

Measure initial dye concentration: The absorbance of the initial dyebath solution is measured, and its concentration (C_initial) is determined from the calibration curve.

-

Measure dye concentration after exhaustion: After the dyeing cycle is complete (before the addition of alkali for fixation), a sample of the dyebath is taken. Its absorbance is measured, and the concentration (C_exhausted) is determined.

-

Measure dye concentration in the washing liquor: After fixation, the dyed fabric is thoroughly washed to remove all unfixed and hydrolyzed dye. The washings are collected, and the concentration of the dye in the washing liquor (C_unfixed) is determined by measuring its absorbance.

-

Calculate Exhaustion and Fixation:

-

Exhaustion (%E) = [(C_initial - C_exhausted) / C_initial] * 100

-

Fixation (%F) = [(C_exhausted - C_unfixed) / C_exhausted] * 100

-

Total Fixation Rate (%T) = (%E * %F) / 100

-

Analysis of Dye Hydrolysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique to separate and quantify the reactive dye from its hydrolyzed form, allowing for kinetic studies of the hydrolysis reaction.

Methodology:

-

Sample Preparation: At various time intervals during the dyeing process (especially after the addition of alkali), aliquots of the dyebath are taken. The reaction is immediately quenched by neutralizing the solution to prevent further hydrolysis.

-

HPLC System: A reverse-phase HPLC system with a C18 column is typically used.

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent (e.g., acetonitrile). An ion-pairing agent may be added to the mobile phase to improve the separation of the anionic dye molecules.

-

Detection: A UV-Vis or photodiode array (PDA) detector is used to monitor the elution of the compounds at their respective λmax.

-

Quantification: The peak areas of the reactive dye and its hydrolyzed product are integrated. By comparing these areas over time, the rate of hydrolysis can be determined.

Visualizing the Mechanism of Action

Signaling Pathway of this compound Fixation on Cellulose

Caption: Covalent bonding of this compound to cellulose via nucleophilic substitution.

Competing Hydrolysis Reaction Pathway```dot

Caption: Experimental workflow for quantifying dye fixation.

Conclusion

The efficacy of C.I. This compound as a textile dye is rooted in the principles of covalent bonding through a nucleophilic substitution reaction with activated cellulose. However, the inherent competition with hydrolysis necessitates a thorough understanding and precise control of dyeing parameters such as pH, temperature, and electrolyte concentration. The experimental protocols outlined in this guide provide a framework for the quantitative analysis of the dyeing process, enabling researchers and industry professionals to optimize conditions for maximum fixation efficiency, thereby enhancing product quality and minimizing environmental impact. Further research focusing on the specific reaction kinetics of this compound would be invaluable for the continued advancement of sustainable and efficient textile dyeing technologies.

References

Synthesis of Reactive Blue 49: A Technical Guide

An In-depth Examination of the Synthetic Pathway, Experimental Protocols, and Quantitative Data for C.I. Reactive Blue 49.

This technical guide provides a comprehensive overview of the synthesis of this compound (C.I. 621526), a significant anthraquinone-based reactive dye. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering detailed insights into the manufacturing process, including reaction mechanisms, experimental procedures, and critical process parameters.

Introduction to this compound

This compound is a red-light blue powder known for its application in dyeing cellulosic fibers such as cotton and viscose.[1][2] Its defining characteristic is the presence of a chlorotriazine reactive group, which enables the formation of a covalent bond with the hydroxyl groups of cellulosic fibers or the amino groups of protein fibers.[3] This covalent linkage imparts high wash-fastness and permanence to the dyed fabric.[3] The dye is soluble in water, with a solubility of 200 g/L at 20°C, which increases at higher temperatures.[1][2]

Synthesis Pathway

The synthesis of this compound is a multi-step process involving a series of condensation reactions.[3] The primary starting materials are 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid), 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid (also referred to as M acid), 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride), and 3-Aminobenzenesulfonic acid (m-aminobenzenesulfonic acid).[1][4] The synthesis can be logically divided into three key condensation stages.

First Condensation

The initial step involves the condensation of bromamine acid with 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid.[1][3] This reaction forms an intermediate compound that serves as the chromophoric base of the dye. The reaction is typically carried out in an aqueous medium, and the control of pH and temperature is crucial for achieving high yields and purity.[3] Some patented methods suggest the use of a catalyst, such as copper sulfate pentahydrate or ferrous chloride, to facilitate this condensation.[5]

Second Condensation

The product from the first condensation is then reacted with cyanuric chloride.[1][3] This step introduces the reactive triazine ring, which is characteristic of many reactive dyes. The reaction conditions, particularly temperature, must be carefully controlled to ensure that only one of the chlorine atoms on the cyanuric chloride is substituted.

Third and Final Condensation

The final step in the synthesis is the condensation of the product from the second stage with 3-Aminobenzenesulfonic acid.[1][3] This reaction substitutes a second chlorine atom on the triazine ring, completing the structure of the this compound molecule. The final product is then typically isolated by salting out, followed by filtration and drying.[4]

Quantitative Data

The efficiency of the this compound synthesis is highly dependent on the precise control of various reaction parameters. The following table summarizes key quantitative data gathered from various sources.

| Parameter | First Condensation | Second Condensation | Third Condensation | Overall Yield |

| Temperature | 80–95°C[3][5] | 5–7°C[5] | 45–48°C[5] | - |

| pH | ~8[3] | 5.2–5.5[5] | 6–7[5] | - |

| Reaction Time | 4–16 hours[3][5] | 6 hours[5] | 8 hours[5] | - |

| Final Product Yield | - | - | - | 78% to 96%[3] |

| Fixation Rate | - | - | - | 60%[1][2] |

Experimental Protocols

The following is a generalized experimental protocol compiled from the manufacturing methods described in the technical literature.[3][4][5]

Materials and Reagents

-

1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid)

-

3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid (M acid)

-

2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

-

3-Aminobenzenesulfonic acid

-

Sodium carbonate or other base for pH adjustment

-

Sodium chloride for salting out

-

Catalyst (e.g., copper sulfate pentahydrate, ferrous chloride) (optional)

Procedure

-

First Condensation:

-

A dispersion of bromamine acid is prepared in water and heated.

-

An aqueous solution of M acid is added to the bromamine acid dispersion. The molar ratio of M acid to bromamine acid is typically in the range of 1.0-1.08:1.[5]

-

If a catalyst is used, it is introduced at this stage.

-

The pH of the reaction mixture is adjusted to approximately 8 using a suitable base.[3]

-

The temperature is raised and maintained between 80-95°C for 4-16 hours until the reaction is complete.[3][5]

-

-

Second Condensation:

-

The product from the first condensation is cooled.

-

Cyanuric chloride is added to the reaction mixture.

-

The pH is adjusted to 5.2-5.5, and the temperature is maintained at 5-7°C for approximately 6 hours.[5]

-

-

Third Condensation:

-

Product Isolation:

Visualizations

The following diagrams illustrate the synthesis pathway of this compound and a general workflow for its production.

Caption: Synthesis pathway of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

Environmental Fate and Degradation of Reactive Blue 49: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Blue 49 (RB49) is a monochlorotriazine reactive dye characterized by its complex anthraquinone structure.[1] Due to its high water solubility and the stability of its chromophore, RB49 is persistent in the environment, posing a potential risk to aquatic ecosystems.[2] This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing degradation pathways and workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for predicting its environmental behavior and developing effective degradation strategies.

| Property | Value | Reference |

| Chemical Formula | C₃₂H₂₃ClN₇Na₃O₁₁S₃ | [3] |

| Molar Mass | 882.183 g/mol | [3] |

| CAS Number | 12236-92-9 | [3] |

| Appearance | Dark blue powder | [1] |

| Solubility in Water | 200 g/L (at 20°C) | ChemBK |

| Maximum Absorption Wavelength (λmax) | 590 nm | [4] |

Environmental Fate

The environmental persistence of this compound is attributed to its complex aromatic structure, making it resistant to natural degradation processes.[5] Its high water solubility facilitates its transport into aquatic environments. While not readily biodegradable, it is not considered hazardous under normal conditions.[1]

Degradation of this compound

Several advanced oxidation processes (AOPs) and biological methods have been investigated for the degradation of this compound. This section details the quantitative data and experimental protocols for the most effective methods.

Abiotic Degradation

Photocatalytic Degradation

Photocatalysis, particularly using titanium dioxide (TiO₂), has shown significant efficiency in degrading this compound under sunlight.

Quantitative Data for Photocatalytic Degradation

| Parameter | TiO₂-P25 | TiO₂-UV100 | Experimental Conditions | Reference |

| Degradation Efficiency (3h) | 90% | 95% | 40 mg/L RB49, pH 5.8, solar irradiation | [6] |

| TOC Removal (3h) | 85% | 98% | 40 mg/L RB49, pH 5.8, solar irradiation | [6][7] |

| Apparent Rate Constant | - | Twice that of TiO₂-P25 | - | [6][7] |

Adsorption

Adsorption is a key step in the removal of this compound from aqueous solutions. Zinc oxide nanoparticles (ZnONPs) have been studied as a potential adsorbent.

Quantitative Data for Adsorption

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Kinetic Model | Isotherm Model | Reference |

| Zinc Oxide Nanoparticles (ZnONPs) | 34.60 | Pseudo-second-order | Langmuir | [8] |

Fenton Oxidation

The Fenton process, which utilizes hydroxyl radicals generated from hydrogen peroxide and ferrous ions, is a powerful method for degrading organic pollutants. While specific quantitative data for this compound is limited, studies on similar reactive dyes provide insights into typical experimental conditions.

Biotic Degradation

Anaerobic-Aerobic Sequential Degradation

The complete biodegradation of azo dyes like those in the reactive class often requires a two-step process involving an initial anaerobic stage to break the azo bonds, followed by an aerobic stage to degrade the resulting aromatic amines.[9][10][11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Photocatalytic Degradation of this compound

Objective: To evaluate the photocatalytic degradation of this compound using TiO₂ catalysts under solar irradiation.

Materials:

-

This compound solution (10-50 mg/L)

-

TiO₂-P25 and TiO₂-UV100 photocatalysts (0.5-4 g/L)

-

pH meter

-

Magnetic stirrer

-

Sunlight source

-

UV-Vis Spectrophotometer

-

Total Organic Carbon (TOC) analyzer

Procedure:

-

Prepare aqueous solutions of this compound at the desired concentrations.

-

Adjust the pH of the solutions to the desired level (e.g., 3 to 9).

-

Add the TiO₂ photocatalyst to the dye solution at the specified concentration.

-

Stir the suspension in the dark to establish adsorption-desorption equilibrium.

-

Expose the suspension to sunlight under continuous stirring.

-

Withdraw aliquots of the suspension at regular intervals.

-

Centrifuge or filter the aliquots to remove the photocatalyst particles.

-

Analyze the supernatant for the concentration of this compound using a UV-Vis spectrophotometer at its λmax.

-

Measure the Total Organic Carbon (TOC) of the initial and final samples to determine the extent of mineralization.

Adsorption of this compound on Zinc Oxide Nanoparticles

Objective: To determine the adsorption capacity of zinc oxide nanoparticles (ZnONPs) for the removal of this compound.

Materials:

-

This compound solutions of known concentrations

-

Synthesized Zinc Oxide Nanoparticles (ZnONPs)

-

Shaker

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of this compound solutions with varying initial concentrations.

-

Add a known amount of ZnONPs to each dye solution.

-

Agitate the mixtures for a specified period to reach equilibrium.

-

Separate the adsorbent from the solution by centrifugation.

-

Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer.

-

Calculate the amount of dye adsorbed per unit mass of adsorbent.

-

Analyze the experimental data using kinetic and isotherm models (e.g., pseudo-second-order and Langmuir).

Fenton Oxidation of Reactive Dyes (General Protocol)

Objective: To degrade reactive dyes using the Fenton process.

Materials:

-

Reactive dye solution

-

Ferrous sulfate (FeSO₄) solution

-

Hydrogen peroxide (H₂O₂) solution

-

Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

-

Magnetic stirrer

-

UV-Vis Spectrophotometer

-

COD and/or TOC analyzer

Procedure:

-

Place a known volume of the dye solution in a beaker.

-

Adjust the pH of the solution to the acidic range (typically pH 2-4) using sulfuric acid.

-

Add the required amount of ferrous sulfate solution and stir.

-

Initiate the reaction by adding the hydrogen peroxide solution.

-

Collect samples at different time intervals.

-

Quench the reaction in the samples (e.g., by adding a strong base to raise the pH).

-

Analyze the samples for dye concentration, COD, and/or TOC.

Visualizations

Experimental Workflow for Photocatalytic Degradation

Caption: Workflow for a typical photocatalytic degradation experiment.

Conceptual Signaling Pathway for Reactive Dye Degradation

Caption: Conceptual pathway of reactive dye degradation to mineralization.

Conclusion

The degradation of this compound is a critical area of research due to its environmental persistence. Advanced oxidation processes, particularly photocatalysis with TiO₂, have demonstrated high efficiency in both decolorization and mineralization. While biotic methods show promise, further research is needed to identify specific microbial strains and optimize conditions for the effective degradation of this compound. The experimental protocols and data presented in this guide provide a foundation for future research aimed at developing robust and scalable technologies for the remediation of water contaminated with this and similar reactive dyes.

References

- 1. 21stcenturypathology.com [21stcenturypathology.com]

- 2. iris.unito.it [iris.unito.it]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Enhanced Reactive Blue 4 Biodegradation Performance of Newly Isolated white rot fungus Antrodia P5 by the Synergistic Effect of Herbal Extraction Residue [frontiersin.org]

- 6. Ozonation of Textile Wastewater: Physico-Chemical and Phytotoxic ...: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. repositorium.uminho.pt [repositorium.uminho.pt]

- 9. Biodegradation of Azo Dyes in Anaerobic–Aerobic Sequencing Batch Reactors | Semantic Scholar [semanticscholar.org]

- 10. sequential-batch-reactors-for-aerobic-and-anaerobic-dye-removal-a-mini-review - Ask this paper | Bohrium [bohrium.com]

- 11. analysis-of-reactive-dyes-using-high-performance-capillary-electrophoresis - Ask this paper | Bohrium [bohrium.com]

Reactive Blue 49: A Comprehensive Technical Guide on Biological Activities and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Blue 49 (RB49), a synthetic anthraquinone dye, is widely utilized in the textile industry for its vibrant color and high fixation properties. Beyond its industrial applications, the biological activities and toxicological profile of this compound are of significant interest to researchers in the fields of toxicology, pharmacology, and drug development. This technical guide provides an in-depth overview of the known biological effects and toxicity of this compound, drawing from available safety data and studies on structurally related compounds. This document summarizes key toxicological endpoints, outlines relevant experimental methodologies, and explores potential, yet uninvestigated, biological activities based on the known properties of similar chemical structures. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical and Physical Properties

This compound, also known by its Colour Index name C.I. This compound and CAS number 12236-92-9, is a complex organic molecule with a chemical formula of C₃₂H₂₃ClN₇Na₃O₁₁S₃ and a molecular weight of 882.19 g/mol .[1][2] It is a water-soluble blue powder.[1]

Toxicity Profile

The toxicological profile of this compound has been evaluated through various in vitro and in vivo studies, primarily for regulatory and safety purposes. The available data indicates low acute toxicity but highlights concerns regarding irritation and sensitization.

Acute Toxicity

Table 1: Acute Toxicity Data

| Test Substance | Species | Route | LD50 | Reference |

| This compound | Rat | Oral | Low acute toxicity | [3] |

| Reactive Blue 4 | Rat | Oral | 8980 mg/kg | [4] |

Irritation and Sensitization

This compound is classified as a substance that can cause serious eye damage and may cause an allergic skin reaction.[3] It is generally considered not irritating to the skin under normal handling conditions.[3]

Table 2: Irritation and Sensitization Data

| Endpoint | Result | Reference |

| Skin Irritation | Not irritating | [3] |

| Eye Irritation | Causes serious eye damage | [3] |

| Skin Sensitization | May cause an allergic skin reaction | [3] |

Genotoxicity

Extensive experimental studies have indicated that this compound does not appear to have genetic defects.[3] One material safety data sheet notes that "mutagenicity data has been reported," but does not provide specific details of the findings.[1] Studies on other reactive dyes, such as Reactive Blue 2 and Reactive Blue 19, have generally shown a lack of genotoxicity in assays like the Ames test and comet assay, although some cytotoxic effects have been observed at high concentrations.[5]

Table 3: Genotoxicity Profile Summary

| Assay | Result | Reference |

| General Genotoxicity | Does not cause genetic defect | [3] |

| Mutagenicity | Data reported (details not specified) | [1] |

Repeated Dose Toxicity

No adverse effects with repeated exposure are anticipated in humans. However, repeated oral ingestion of large doses in animal studies may cause damage to the kidneys.[3]

Biological Activities (Potential and Unexplored)

Direct studies on the specific biological activities of this compound, such as anticancer, antimicrobial, or enzyme-inhibiting properties, are largely absent from the publicly available scientific literature. However, the chemical structure of this compound, which contains an anthraquinone core and a triazine group, suggests potential areas for future investigation. Furthermore, studies on structurally similar reactive dyes provide valuable insights into possible biological activities.

Potential Enzyme Inhibition

A significant lead in understanding the potential biological activities of this compound comes from research on the structurally similar Reactive Blue 2 . This dye has been identified as a purinergic antagonist and a potent inhibitor of certain protein kinases.[6] The mode of inhibition for protein kinases was found to be noncompetitive.[6] Given the structural similarities, it is plausible that this compound could exhibit similar enzyme-inhibiting properties, a hypothesis that warrants experimental validation.

Anticancer and Antimicrobial Potential

The anthraquinone and triazine moieties present in this compound are found in various compounds with known biological activities. Anthraquinone derivatives are known to exhibit a wide range of pharmacological effects, including anticancer properties.[7] Similarly, various triazine derivatives have been investigated for their antimicrobial activities.[8] While this does not provide direct evidence for the activity of this compound, it suggests that this molecule could serve as a scaffold for the development of novel therapeutic agents. Further research is needed to explore these potential activities.

Experimental Protocols

Detailed experimental protocols for studies conducted specifically on this compound are not available in the public domain. However, this section outlines the general methodologies for the key toxicological assays relevant to the data presented.

Cytotoxicity Assay (General Protocol)

Cytotoxicity is typically assessed using in vitro cell-based assays that measure cell viability or proliferation after exposure to the test substance.

References

- 1. cncolorchem.com [cncolorchem.com]

- 2. researchgate.net [researchgate.net]

- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Reactive Blue 49 in Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Blue 49 is a synthetically produced, water-soluble triazine dye.[1][2][3] In addition to its primary application in the textile industry, its structural characteristics make it a valuable ligand in affinity chromatography for the purification of a variety of proteins.[4][5] The dye's ability to form covalent bonds with matrices containing hydroxyl groups, such as agarose, allows for the creation of a stable and reusable affinity medium.[4] The immobilized dye exhibits an affinity for a range of proteins, particularly those with nucleotide-binding sites, making it an effective tool for purification. This pseudo-affinity is based on the dye's structure mimicking natural cofactors like NAD+.[6][7] This document provides a detailed protocol for the use of this compound in affinity chromatography.

Principle of Separation

This compound affinity chromatography separates proteins based on their specific binding to the immobilized dye. The interaction between the dye and the protein can be a combination of electrostatic, hydrophobic, and hydrogen bonding.[8] Proteins with an affinity for the dye will bind to the column matrix, while non-binding proteins will pass through in the void volume. The bound proteins can then be eluted by changing the buffer conditions, such as increasing the ionic strength or altering the pH, which disrupts the dye-protein interaction.[4][9]

Applications

This compound affinity chromatography is particularly useful for the purification of:

-

Albumin: Due to its strong and specific binding, this technique is widely used to purify or remove albumin from serum and plasma samples.[6][7][10][11]

-

Dehydrogenases and Kinases: The dye's structural similarity to nucleotide cofactors allows for the purification of enzymes that utilize NAD+, NADP+, or ATP.[7][12]

-

Interferons and Coagulation Factors: These proteins have also been shown to bind to triazine dyes.[6][7]

-

Other Nucleotide-Binding Proteins: A broad range of proteins that interact with nucleotides can potentially be purified using this method.[5]

Experimental Protocols

Immobilization of this compound on Agarose Beads

This protocol describes the covalent coupling of this compound to an agarose matrix.

Materials:

-

Agarose beads (e.g., Sepharose 6B)

-

This compound

-

Sodium carbonate (Na₂CO₃)

-

Sodium chloride (NaCl)

-

Distilled water

-

Sintered glass funnel

-

Reaction vessel

Procedure:

-

Preparation of Agarose: Wash the agarose beads thoroughly with distilled water on a sintered glass funnel to remove any preservatives.

-

Dye Solution Preparation: Prepare a solution of this compound in distilled water. The concentration will depend on the desired ligand density.

-

Coupling Reaction:

-

Suspend the washed agarose beads in the this compound solution in a reaction vessel.

-

Add sodium carbonate to the suspension to raise the pH, which facilitates the coupling reaction. The final concentration of sodium carbonate should be sufficient to maintain an alkaline environment.

-

Gently stir the mixture at an elevated temperature (e.g., 60-80°C) for several hours to allow the covalent coupling of the dye to the agarose.[10]

-

-

Washing: After the coupling reaction, wash the beads extensively with distilled water on a sintered glass funnel to remove all unbound dye. Continue washing until the filtrate is colorless.

-

Storage: Store the this compound-agarose beads in a suitable buffer (e.g., phosphate-buffered saline with a preservative like 0.02% sodium azide) at 4°C.

General Affinity Chromatography Protocol

This protocol outlines the steps for purifying a target protein using a prepared this compound affinity column.

Materials:

-

This compound-agarose column

-

Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Elution Buffer (e.g., 20 mM Tris-HCl, 1.5 M NaCl, pH 7.5)

-

Regeneration Solution 1 (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5)

-

Regeneration Solution 2 (e.g., 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5)

-

Protein sample

-

Chromatography system or peristaltic pump

-

Fraction collector

Procedure:

-

Column Packing: If not using a pre-packed column, pack the this compound-agarose beads into a suitable chromatography column.

-

Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.[6][7]

-

Sample Application: Apply the clarified protein sample to the column. The flow rate should be slow enough to allow for efficient binding of the target protein.

-

Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove any unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elution: Elute the bound protein using the Elution Buffer. This can be done in a single step or with a linear gradient of increasing salt concentration.[7] Collect fractions throughout the elution process.

-

Analysis: Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE and protein concentration assays.

-

Regeneration: After elution, regenerate the column for future use. Wash the column with 5 column volumes of Regeneration Solution 1, followed by 5 column volumes of Regeneration Solution 2. Repeat this cycle 4-5 times.[6] Finally, re-equilibrate the column with Binding Buffer.

Quantitative Data

The following table summarizes typical quantitative data for affinity chromatography using reactive blue dyes.

| Parameter | Value | Protein | Source |

| Binding Capacity | > 11 mg/mL | Human Serum Albumin | [11] |

| Binding Capacity | ~20 mg/column (1 mL) | Human Serum Albumin | [6] |

| Binding Capacity | > 18 mg/mL | Human Serum Albumin | [6] |

Visualizations

Experimental Workflow for Protein Purification

Caption: Workflow for affinity chromatography using this compound.

Logical Relationship of Key Steps

Caption: Key steps in this compound affinity chromatography.

References

- 1. C.I. This compound | 72927-99-2 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Reactive Blue 49 CAS#: 12236-92-9 [m.chemicalbook.com]

- 4. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Performing a Separation or Removal of Albumin with HiTrap® Blue HP and Blue Sepharose 6 Fast Flow [merckmillipore.com]

- 7. Purification or Removal of Albumin [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. biobulletin.com [biobulletin.com]

- 10. Cibacron Blue F3GA ligand dye-based magnetic silica particles for the albumin purification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

- 12. scispace.com [scispace.com]

Application Notes and Protocols: Immobilization of Reactive Blue 49 on Agarose Beads

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Blue 49 is a monochlorotriazine reactive dye that can be covalently immobilized onto agarose beads to create a versatile affinity chromatography matrix. The immobilized dye acts as a pseudo-affinity ligand, capable of binding a wide range of proteins, particularly those with nucleotide-binding sites (e.g., kinases, dehydrogenases) and serum albumins. This application note provides detailed protocols for the preparation, characterization, and application of this compound-agarose for protein purification.

The immobilization chemistry is based on the nucleophilic substitution reaction between the hydroxyl groups of the agarose matrix and the reactive chlorine atom on the triazine ring of the dye. This reaction is typically carried out under alkaline conditions, which activate the hydroxyl groups on the agarose, facilitating their attack on the electron-deficient triazine ring, forming a stable ether linkage.

Data Presentation

Table 1: Properties of this compound